molecular formula C14H15NO5 B7556242 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid

2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid

Cat. No. B7556242
M. Wt: 277.27 g/mol
InChI Key: FHYXZVHOCFKRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid, also known as CDC25A inhibitor II, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the CDC25 family of phosphatases, which are involved in cell cycle regulation and DNA damage response.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid involves the inhibition of CDC25 phosphatases. These phosphatases are involved in the dephosphorylation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDC25 phosphatases leads to the accumulation of phosphorylated CDKs, which in turn leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid has also been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid is its specificity for CDC25 phosphatases. This specificity allows for the targeted inhibition of these phosphatases without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid. One direction is the development of more efficient synthesis methods that can increase the yield of this compound. Another direction is the investigation of its potential therapeutic applications in other diseases beyond cancer, such as inflammation and autoimmune disorders. Additionally, the development of more soluble analogs of this compound could improve its use in lab experiments and potentially in clinical settings.

Synthesis Methods

The synthesis of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclopropylamine to obtain the desired product. The overall yield of this synthesis method is approximately 15%.

Scientific Research Applications

2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CDC25 phosphatases, which are overexpressed in many types of cancer. Inhibition of CDC25 phosphatases leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer treatment.

properties

IUPAC Name

2-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-13(15-11(14(17)18)8-4-5-8)9-2-1-3-10-12(9)20-7-6-19-10/h1-3,8,11H,4-7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYXZVHOCFKRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)C2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid

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